molecular formula C14H7N3O3 B11990608 {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile

Katalognummer: B11990608
Molekulargewicht: 265.22 g/mol
InChI-Schlüssel: HTEXNAVPHOCCEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(4-NITRO-PHENYL)-FURAN-2-YLMETHYLENE)-MALONONITRILE is a complex organic compound characterized by the presence of a furan ring substituted with a nitrophenyl group and a malononitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-NITRO-PHENYL)-FURAN-2-YLMETHYLENE)-MALONONITRILE typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or piperidine, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(4-NITRO-PHENYL)-FURAN-2-YLMETHYLENE)-MALONONITRILE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-(4-NITRO-PHENYL)-FURAN-2-YLMETHYLENE)-MALONONITRILE has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-(4-NITRO-PHENYL)-FURAN-2-YLMETHYLENE)-MALONONITRILE involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the furan ring can interact with biological macromolecules, potentially disrupting their normal function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-(4-NITRO-PHENYL)-FURAN-2-YLMETHYLENE)-MALONONITRILE is unique due to its combination of a nitrophenyl group and a malononitrile moiety, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic organic chemistry.

Eigenschaften

Molekularformel

C14H7N3O3

Molekulargewicht

265.22 g/mol

IUPAC-Name

2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C14H7N3O3/c15-8-10(9-16)7-13-5-6-14(20-13)11-1-3-12(4-2-11)17(18)19/h1-7H

InChI-Schlüssel

HTEXNAVPHOCCEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.